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molecular formula C6H8N2O3S B1167050 3-Methylpyridine-2-sulfonamide 1-oxide CAS No. 117551-15-2

3-Methylpyridine-2-sulfonamide 1-oxide

Cat. No. B1167050
InChI Key:
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Patent
US04789465

Procedure details

A mixture of the N-oxide of N-(1,1-dimethylethyl)-3-methyl-2-pyridinesulfonamide (2.5 g, 8.2 mmol) and 50 mL of CF3CO2H were stirred for 6 hours. The CF3CO2H was removed under vacuum and the resulting solids were washed with butyl chloride to afford 1 g of the desired product, m.p. 233°-235° C., (M+ =188, expected, 188).
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,1-dimethylethyl)-3-methyl-2-pyridinesulfonamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([NH:5][S:6]([C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)C.C(C(O)=[O:21])(F)(F)F>>[CH3:15][C:14]1[CH:13]=[CH:12][CH:11]=[N+:10]([O-:21])[C:9]=1[S:6]([NH2:5])(=[O:8])=[O:7]

Inputs

Step One
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(1,1-dimethylethyl)-3-methyl-2-pyridinesulfonamide
Quantity
2.5 g
Type
reactant
Smiles
CC(C)(C)NS(=O)(=O)C1=NC=CC=C1C
Name
Quantity
50 mL
Type
reactant
Smiles
C(F)(F)(F)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The CF3CO2H was removed under vacuum
WASH
Type
WASH
Details
the resulting solids were washed with butyl chloride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C([N+](=CC=C1)[O-])S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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